Cas no 1780934-03-3 (tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate)

Tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, commonly employed in organic synthesis and pharmaceutical intermediates. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable in multi-step syntheses. The 5-amino-2-pyridylmethyl moiety enhances reactivity in coupling reactions, facilitating the construction of heterocyclic frameworks. This compound is particularly useful in peptide and nucleoside chemistry, where controlled amine protection is critical. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. Storage under inert conditions is recommended to maintain stability.
tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate structure
1780934-03-3 structure
Product name:tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate
CAS No:1780934-03-3
MF:C11H17N3O2
Molecular Weight:223.2716
MDL:MFCD09839773
CID:2602007
PubChem ID:46835385

tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate 化学的及び物理的性質

名前と識別子

    • 5-Amino-2-(Boc-aminomethyl)pyridine
    • tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate
    • tert-Butyl 5-aminopyridin-2-ylmethylcarbamate
    • TERT-BUTYL N-[(5-AMINOPYRIDIN-2-YL)METHYL]CARBAMATE
    • SY025993
    • ST24049549
    • tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate
    • (5-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
    • AC4762
    • AKOS015841442
    • 1780934-03-3
    • SCHEMBL21682662
    • CS-0448573
    • MFCD09839773
    • BS-33954
    • MDL: MFCD09839773
    • インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7,12H2,1-3H3,(H,14,15)
    • InChIKey: SXOULXWJHXPVAX-UHFFFAOYSA-N
    • SMILES: O(C(N([H])C([H])([H])C1C([H])=C([H])C(=C([H])N=1)N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 223.132076794Da
  • 同位素质量: 223.132076794Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2
  • XLogP3: 0.7

tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM119043-1g
5-Amino-2-(Boc-aminomethyl)pyridine
1780934-03-3 95%+
1g
$620 2023-02-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y02315-1g
Tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate
1780934-03-3 95%
1g
¥7459.0 2023-09-05
eNovation Chemicals LLC
Y1125801-5g
(5-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
1780934-03-3 95%
5g
$2675 2024-07-28
Alichem
A029196157-5g
tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate
1780934-03-3 95%
5g
$2,050.20 2022-04-02
Alichem
A029196157-25g
tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate
1780934-03-3 95%
25g
$5,092.00 2022-04-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90825-250MG
tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate
1780934-03-3 95%
250MG
¥ 2,692.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90825-100MG
tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate
1780934-03-3 95%
100MG
¥ 1,683.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90825-5G
tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate
1780934-03-3 95%
5g
¥ 20,156.00 2023-04-14
eNovation Chemicals LLC
D685328-1g
5-Amino-2-(Boc-aminomethyl)pyridine
1780934-03-3 >95%
1g
$1045 2024-07-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R1556-250mg
(5-Amino-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
1780934-03-3 96%
250mg
¥2605.69 2024-04-19

tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate 関連文献

tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamateに関する追加情報

tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate: A Comprehensive Overview

The compound tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate, identified by the CAS number 1780934-03-3, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive compounds with therapeutic potential.

The molecular structure of tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate consists of a pyridine ring substituted with an amino group at position 5 and a tert-butyl carbamate group attached via a methylene bridge. This configuration imparts the molecule with unique electronic and steric properties, making it an attractive candidate for further research. The pyridine ring, being aromatic and electron-deficient, facilitates interactions with nucleophiles, while the tert-butyl group provides steric bulk, which can influence the molecule's reactivity and solubility.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate. Researchers have employed various strategies, including nucleophilic aromatic substitution and carbamate formation, to achieve high yields and purity. These methods have been optimized to minimize environmental impact and enhance scalability, aligning with current green chemistry principles.

The biological activity of tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate has been a focal point of recent investigations. Studies have demonstrated its potential as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases, including cancer. The molecule's ability to modulate enzyme activity suggests its utility in drug design and development.

In addition to its biological applications, tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate has shown promise in materials science. Its structural features make it a candidate for use in polymer synthesis and as a building block for advanced materials with tailored properties. Researchers are exploring its potential in creating stimuli-responsive materials that can adapt to environmental changes.

The synthesis and characterization of tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate have been documented in numerous scientific journals. These studies emphasize the importance of understanding the relationship between molecular structure and function. By leveraging computational chemistry tools, scientists can predict the molecule's behavior under various conditions, facilitating its application in diverse fields.

In conclusion, tert-butyl N-[(5-amino-2-pyridyl)methyl]carbamate, CAS number 1780934-03-3, represents a versatile compound with significant potential across multiple disciplines. Its unique properties, coupled with ongoing research advancements, position it as a key player in future innovations within organic chemistry and related fields.

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